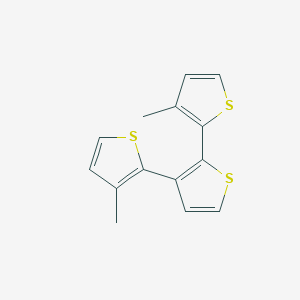

2,3-bis(3-methylthiophen-2-yl)thiophene

Description

Properties

Molecular Formula |

C14H12S3 |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

2,3-bis(3-methylthiophen-2-yl)thiophene |

InChI |

InChI=1S/C14H12S3/c1-9-3-6-15-12(9)11-5-8-17-14(11)13-10(2)4-7-16-13/h3-8H,1-2H3 |

InChI Key |

BJGGHVFFJNQCLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2=C(SC=C2)C3=C(C=CS3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(3-methylthiophen-2-yl)thiophene typically involves the coupling of 3-methylthiophene units. One common method is the bromination of 3-methylthiophene followed by a coupling reaction using a palladium catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(3-methylthiophen-2-yl)thiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: N-bromosuccinimide (NBS), palladium catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Brominated thiophenes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds containing the thiophene core, including derivatives like 2,3-bis(3-methylthiophen-2-yl)thiophene. In particular, derivatives of thiophene have been synthesized and evaluated for their efficacy against seizures in animal models. For instance, a related compound demonstrated significant anticonvulsant activity in various seizure tests (maximal electroshock and pentylenetetrazole tests), showing promise as a new class of antiepileptic drugs .

Mechanism of Action

The mechanism underlying the anticonvulsant properties is believed to involve modulation of voltage-gated sodium and calcium channels as well as interaction with GABA transporters. These actions contribute to the compound's ability to penetrate the blood-brain barrier effectively, which is essential for therapeutic efficacy in treating epilepsy .

Case Study: Hybrid Compounds

A series of hybrid compounds incorporating this compound were synthesized and tested. Notably, one compound exhibited an ED50 value significantly lower than those of established antiepileptic drugs like valproic acid and ethosuximide, indicating a potential for improved safety and efficacy profiles . The following table summarizes the performance of selected compounds in seizure models:

| Compound | ED50 (mg/kg) | Protection Rate (%) | Test Type |

|---|---|---|---|

| Compound A | 62.14 | 75% | MES |

| Compound B | 75.59 | 100% | 6 Hz |

| Valproic Acid | 252.7 | N/A | MES |

| Ethosuximide | 221.7 | N/A | 6 Hz |

Material Science Applications

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics. Specifically, this compound has been investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its ability to form stable thin films contributes to its performance in these applications .

Biosensors

The compound's conductive properties also lend themselves to biosensor technology. Thiophene derivatives can be integrated into biosensors for detecting biological molecules, enhancing sensitivity and specificity due to their favorable electronic characteristics .

Theoretical Studies

Theoretical studies on thiophene-containing compounds have provided insights into their electronic properties and potential applications. Computational models have suggested that modifications to the thiophene structure can significantly alter its electronic behavior, thereby influencing its effectiveness in various applications .

Mechanism of Action

The mechanism of action of 2,3-bis(3-methylthiophen-2-yl)thiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in optoelectronic applications. The pathways involved often include the modulation of oxidative stress and inhibition of specific signaling pathways .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key Observations :

- Methyl vs.

- Alkyl Chain Effects : Long alkyl chains (e.g., octyl, dodecyl) in analogues like 2,3-bis(3-octylthiophen-5-yl)thiophene improve solubility in organic solvents, critical for solution-processed electronics, but reduce crystallinity due to disordered packing .

Electronic and Optical Properties

- Conjugation Length: The central thiophene in this compound provides shorter conjugation compared to quinoxaline derivatives (e.g., DTDQ), which feature additional thiophene units and exhibit broader absorption spectra (up to 550 nm) for visible-light applications .

- Methyl Group Impact: Methyl substituents slightly redshift absorption due to electron-donating effects but are less pronounced than electron-withdrawing groups (e.g., sulfinyl or carbonyl) in analogues like 2,5-bis(3-methylsulfinylnaphthalen-2-yl)thieno[3,2-b]thiophene .

Photochromic Behavior

- Solid-State Inactivity : Intramolecular C–H⋯π interactions in this compound fix the thiophene rings in a parallel conformation, preventing photoisomerization . In contrast, solution-phase studies show unlocked conformations and reversible color changes under UV light .

- Comparison with Benzofuran Analogues : The benzofuran derivative 2,3-bis(3-methylthiophen-2-yl)benzofuran shares similar photochromic inactivity in crystals but exhibits distinct emission properties due to the oxygen atom in benzofuran altering the HOMO-LUMO gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.